5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-17-14-11(16(20)21)7-12(19-15(14)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRYOCPXWGGVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can be employed.
Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with the imidazo[4,5-b]pyridine core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the carboxylic acid group, potentially converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The imidazo[4,5-b]pyridine core is a known pharmacophore in several drugs, suggesting that this compound could be modified to enhance its biological activity.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,5-Dimethoxyphenyl)-2-methylimidazo[4,5-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which may reduce its biological activity.
5-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and interactions.
Uniqueness
The presence of both the 2,5-dimethoxyphenyl group and the carboxylic acid group in 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid makes it unique. This combination enhances its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazopyridine class. Its unique structure incorporates a dimethoxyphenyl group, a methyl group, and a carboxylic acid moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its medicinal potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structural features include:
- Imidazo[4,5-b]pyridine core : This core is known for its biological activity.
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Carboxylic acid group : May contribute to solubility and binding affinity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor function, influencing critical biochemical pathways. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may bind to receptors that are pivotal in signal transduction pathways.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has been evaluated against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460).
- IC50 Values : The compound displayed IC50 values in the micromolar range for several cell lines, indicating potent activity.
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| LN-229 (Glioblastoma) | 1.8 | High |
| Capan-1 (Pancreatic) | 2.3 | Moderate |
| HCT-116 (Colorectal) | 1.6 | High |
| NCI-H460 (Lung) | 3.0 | Moderate |
Case Studies
- Study on Antiproliferative Effects : A study published in Molecules evaluated the antiproliferative effects of various imidazopyridine derivatives, including this compound. Results indicated that the presence of the dimethoxyphenyl group significantly enhanced activity against cancer cell lines compared to similar compounds lacking this feature .
- Mechanistic Insights : Another research article explored the mechanistic pathways through which imidazopyridines exert their effects on cancer cells. The study highlighted that compounds like this compound might induce apoptosis in cancer cells via caspase activation .
Q & A
Basic: What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves two critical stages: (1) imidazo[4,5-b]pyridine core formation via cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic/basic conditions, and (2) functionalization to introduce the 2-methyl and 7-carboxylic acid groups. Methylation typically uses methyl iodide with a base (e.g., NaH), while carboxylation employs CO₂ under pressure. Yield optimization requires adjusting reaction time (3–24 hours), temperature (80–160°C), and solvent polarity (e.g., DMF for solubility). Impurities are minimized via preparative HPLC .
Basic: Which analytical techniques confirm the compound’s structural integrity?
- X-ray crystallography : Resolves atomic positions, confirming fused bicyclic geometry and substituent orientation.
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl (δ 2.5–3.0 ppm) and carboxylic acid (δ ~170 ppm) groups.
- FT-IR : Validates carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₅N₃O₅) .
Basic: How is initial biological activity screening conducted?
In vitro assays are prioritized:
- Enzyme inhibition : Test against phosphodiesterase III (PDE III) or kinases at nanomolar concentrations.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes.
- Antimicrobial activity : MIC determination via broth microdilution.
Dose-response curves (IC₅₀/EC₅₀) are generated using triplicate measurements to ensure reproducibility .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Synthesize derivatives with methoxy groups at positions 2, 3, or 4 on the phenyl ring.
- Functional group replacement : Replace carboxylic acid with esters or amides to assess polarity effects.
- Bioactivity profiling : Compare inhibitory potency across analogs using kinetic assays (e.g., Km/Vmax shifts).
- Computational docking : Map binding interactions (e.g., hydrogen bonds with PDE III’s catalytic domain) .
Advanced: What mechanistic studies elucidate its enzyme inhibition?
- Enzyme kinetics : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE III) to identify binding pockets.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Mutagenesis : Modify key enzyme residues (e.g., catalytic glutamates) to validate interaction sites .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like pH, ionic strength, and cofactor concentrations.
- Purity verification : Use HPLC-MS to exclude batch-specific impurities (>98% purity required).
- Orthogonal assays : Confirm activity via alternative methods (e.g., SPR if fluorescence assays yield variability).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What computational methods predict target interactions?
- Density Functional Theory (DFT) : Optimize 3D geometry and calculate electrostatic potential surfaces.
- Molecular docking (AutoDock/Vina) : Screen against Protein Data Bank (PDB) targets (e.g., PDE III: 1SO2).
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to address solubility challenges in in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- pH adjustment : Prepare buffered solutions (pH 7.4) to ionize the carboxylic acid group.
- Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl ester) for improved membrane permeability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Advanced: What strategies optimize selectivity over off-target enzymes?
- Selectivity profiling : Screen against panels of related enzymes (e.g., PDE I–V isoforms).
- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to exploit steric exclusion.
- Alchemical free energy calculations : Predict binding energy differences between targets/off-targets.
- Cryo-EM : Resolve off-target binding modes at near-atomic resolution .
Advanced: How to design in vivo pharmacokinetic studies?
- Formulation : Use PEGylated carriers or micelles to enhance plasma stability.
- ADME profiling : Measure bioavailability (oral/IP), half-life (t½), and tissue distribution (LC-MS/MS).
- Metabolite identification : Incubate with liver microsomes; detect phase I/II metabolites via UPLC-QTOF.
- Toxicity screening : Assess hepatorenal function and histopathology in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
